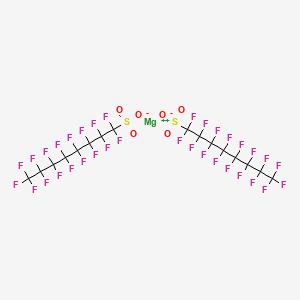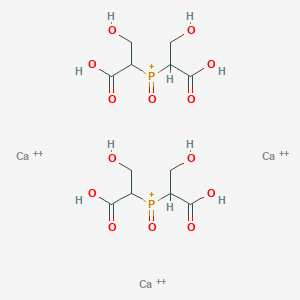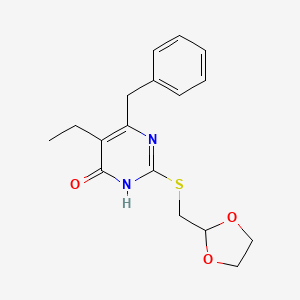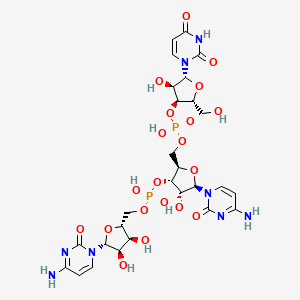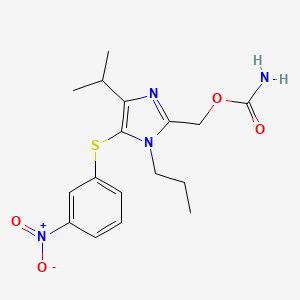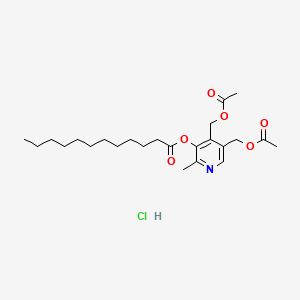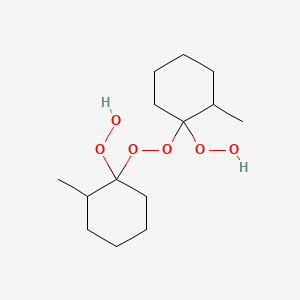
Dioxybis(methylcyclohexylidene) hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxybis(methylcyclohexylidene) hydroperoxide is a heterocyclic organic compound with the molecular formula C14H26O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Dioxybis(methylcyclohexylidene) hydroperoxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential effects on biological systems and its role in oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Dioxybis(ethylcyclohexylidene) hydroperoxide
- Dioxybis(propylcyclohexylidene) hydroperoxide
- Dioxybis(butylcyclohexylidene) hydroperoxide
Uniqueness
Dioxybis(methylcyclohexylidene) hydroperoxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
85896-57-7 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane |
InChI |
InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3 |
Clave InChI |
LKORFINXKUPUPH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(OO)OOC2(CCCCC2C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


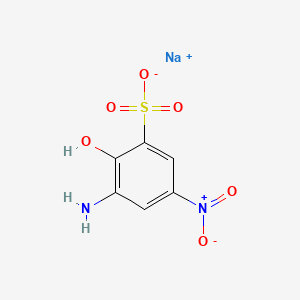
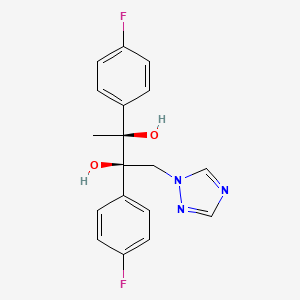
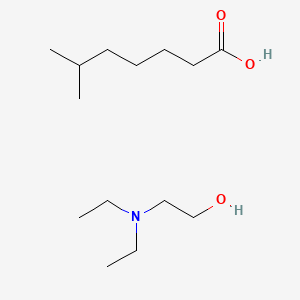

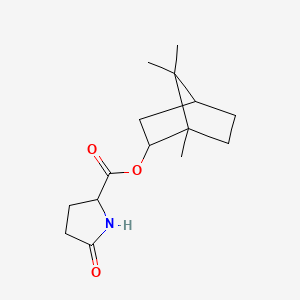
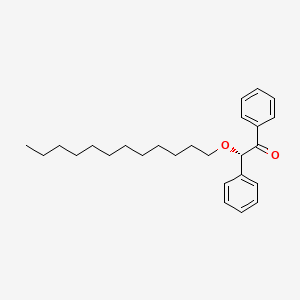
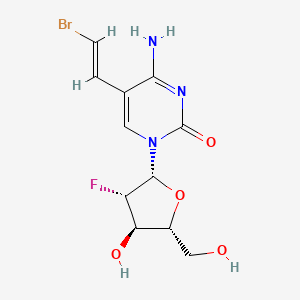
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
